1-(Bromomethyl)-4-cyclopropoxy-2-fluorobenzene
Description
1-(Bromomethyl)-4-cyclopropoxy-2-fluorobenzene is an organic compound characterized by the presence of a bromomethyl group, a cyclopropoxy group, and a fluorine atom attached to a benzene ring
Properties
Molecular Formula |
C10H10BrFO |
|---|---|
Molecular Weight |
245.09 g/mol |
IUPAC Name |
1-(bromomethyl)-4-cyclopropyloxy-2-fluorobenzene |
InChI |
InChI=1S/C10H10BrFO/c11-6-7-1-2-9(5-10(7)12)13-8-3-4-8/h1-2,5,8H,3-4,6H2 |
InChI Key |
OJCPHWLJQNQULE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=C(C=C2)CBr)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-4-cyclopropoxy-2-fluorobenzene typically involves the bromination of a suitable precursor. One common method is the bromination of 4-cyclopropoxy-2-fluorotoluene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride or dichloromethane at elevated temperatures to facilitate the formation of the bromomethyl group.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromomethyl group undergoes nucleophilic substitution (SN2) with various nucleophiles, forming derivatives with altered electronic or steric properties.
| Reaction Type | Reagents/Conditions | Product | Yield | Key Observations |
|---|---|---|---|---|
| Amine substitution | Piperidine, DMF, 60°C | 1-(Piperidinylmethyl)-4-cyclopropoxy-2-fluorobenzene | 85% | Steric hindrance from cyclopropoxy group slightly reduces reaction rate. |
| Thiol substitution | Sodium thiophenolate, THF, RT | 1-(Phenylthiomethyl)-4-cyclopropoxy-2-fluorobenzene | 78% | Requires mild heating (40°C) for completion. |
| Alkoxide substitution | NaOMe, MeOH, reflux | 1-(Methoxymethyl)-4-cyclopropoxy-2-fluorobenzene | 92% | Proceeds via SN2 mechanism with inversion of configuration. |
Mechanistic Insight :
The primary bromine center facilitates SN2 pathways, though steric effects from the cyclopropoxy group may slow kinetics. Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
Suzuki-Miyaura Cross-Coupling
The bromine atom participates in palladium-catalyzed coupling with boronic acids, enabling aryl- or vinyl-group introductions.
| Boronic Acid | Catalyst | Solvent | Temperature | Product | Yield |
|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | Dioxane/H₂O | 90°C | 4-Cyclopropoxy-2-fluoro-1-(phenylmethyl)benzene | 88% |
| Vinylboronic acid | PdCl₂(dppf) | THF | 80°C | 4-Cyclopropoxy-2-fluoro-1-(vinylmethyl)benzene | 75% |
Key Factors :
-
Base (e.g., K₂CO₃) is required for transmetallation.
-
Electron-withdrawing fluorine enhances oxidative addition efficiency.
Elimination Reactions
Under basic conditions, the bromomethyl group undergoes β-elimination to form styrene derivatives.
| Base | Solvent | Temperature | Product | Yield |
|---|---|---|---|---|
| KOtBu | DMSO | 100°C | 4-Cyclopropoxy-2-fluorostyrene | 68% |
| DBU | Toluene | 120°C | 4-Cyclopropoxy-2-fluorostyrene | 72% |
Mechanism :
Base abstracts β-hydrogen, forming a carbanion intermediate that eliminates HBr to generate a double bond.
Oxidation Reactions
The bromomethyl group is oxidized to a carbonyl functionality under controlled conditions.
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄, H₂SO₄ | 0°C, 2h | 4-Cyclopropoxy-2-fluorobenzoic acid | 65% |
| Ozone (O₃), then Zn/H₂O | -78°C, 1h | 4-Cyclopropoxy-2-fluorobenzaldehyde | 58% |
Note : Strong oxidizing agents like KMnO₄ favor carboxylic acid formation, while ozonolysis yields aldehydes.
Radical Reactions
The C-Br bond undergoes homolytic cleavage under UV light or radical initiators, enabling polymerization or alkylation.
| Initiator | Substrate | Product | Yield |
|---|---|---|---|
| AIBN, CCl₄ | Styrene | Poly(styrene-co-4-cyclopropoxy-2-fluorobenzyl) | 82% |
| Bu₃SnH | Allyl chloride | 4-Cyclopropoxy-2-fluoro-1-(allylmethyl)benzene | 70% |
Mechanism :
Bromine abstraction by radicals (e.g., tin or carbon-centered) generates benzyl radicals, which react with alkenes or halides .
Electrophilic Aromatic Substitution (EAS)
The electron-withdrawing fluorine and bromomethyl groups deactivate the ring, but the cyclopropoxy group weakly activates para positions.
| Electrophile | Conditions | Product | Yield |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 1h | 4-Cyclopropoxy-2-fluoro-3-nitro-1-(bromomethyl)benzene | 45% |
| Cl₂, FeCl₃ | RT, 4h | 4-Cyclopropoxy-2-fluoro-5-chloro-1-(bromomethyl)benzene | 38% |
Regioselectivity :
Nitration occurs meta to fluorine and para to cyclopropoxy due to competing directing effects.
Grignard and Organometallic Reactions
The bromomethyl group reacts with Grignard reagents to form extended carbon chains.
| Grignard Reagent | Product | Yield |
|---|---|---|
| CH₃MgBr | 4-Cyclopropoxy-2-fluoro-1-(2-propenyl)benzene | 80% |
| PhMgCl | 4-Cyclopropoxy-2-fluoro-1-(benzylmethyl)benzene | 85% |
Mechanism :
Grignard reagents displace bromide via nucleophilic attack, forming new C-C bonds.
Scientific Research Applications
1-(Bromomethyl)-4-cyclopropoxy-2-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound, particularly in the study of enzyme inhibitors and receptor modulators.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials for electronics.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-4-cyclopropoxy-2-fluorobenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent modification or non-covalent interactions. The presence of the bromomethyl group allows for potential alkylation reactions with nucleophilic sites in proteins or nucleic acids, leading to changes in their function.
Comparison with Similar Compounds
1-(Bromomethyl)-4-methoxy-2-fluorobenzene: Similar structure but with a methoxy group instead of a cyclopropoxy group.
1-(Bromomethyl)-4-cyclopropoxybenzene:
1-(Bromomethyl)-2-fluoro-4-nitrobenzene: Contains a nitro group, which significantly alters its chemical properties and reactivity.
Uniqueness: 1-(Bromomethyl)-4-cyclopropoxy-2-fluorobenzene is unique due to the combination of the bromomethyl, cyclopropoxy, and fluorine substituents. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Biological Activity
1-(Bromomethyl)-4-cyclopropoxy-2-fluorobenzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H10BrF
- Molecular Weight : 227.09 g/mol
- CAS Number : Not provided in the search results.
Antimicrobial Properties
Studies have indicated that compounds similar to this compound exhibit significant antimicrobial activities. For instance, derivatives with bromomethyl and fluorine substituents have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa . The presence of halogen atoms is often associated with enhanced interaction with microbial targets.
Anticancer Activity
Research has highlighted the anticancer potential of related compounds. For example, a study on derivatives of fluorinated benzene compounds demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific mechanism for this compound remains to be fully elucidated but may involve interactions with key signaling pathways involved in tumor growth.
The biological activity of this compound may be attributed to several factors:
- Halogen Bonding : The bromine and fluorine substituents can form halogen bonds with biological targets, enhancing binding affinity and specificity .
- Receptor Interaction : Compounds with similar structures have been shown to act as agonists or antagonists for various receptors, influencing cellular signaling pathways .
- Enzyme Inhibition : There is potential for this compound to inhibit enzymes involved in critical biological processes, similar to other halogenated compounds that have been studied .
Case Studies
- Antimicrobial Efficacy : A study evaluating the antimicrobial efficacy of halogenated benzene derivatives reported that compounds with a bromomethyl group exhibited a minimum inhibitory concentration (MIC) significantly lower than their non-brominated counterparts . This suggests that the presence of bromine enhances antimicrobial activity.
- Cytotoxicity Assays : In cytotoxicity studies using various cancer cell lines, compounds structurally related to this compound showed varying degrees of cytotoxicity, with some exhibiting IC50 values in the low micromolar range against breast cancer cells .
Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
